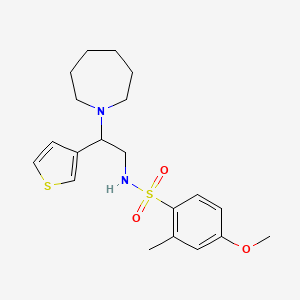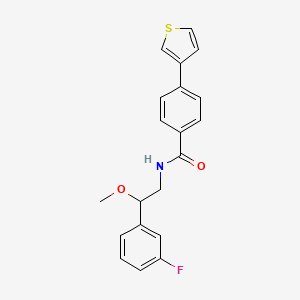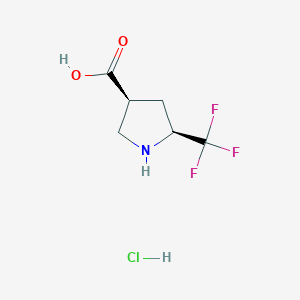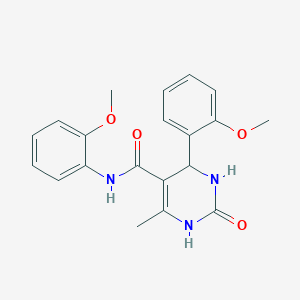![molecular formula C20H14ClF2N5O2 B2449787 N-(2-((3-(2-clorofenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)-3,4-difluorobenzamida CAS No. 1021066-54-5](/img/structure/B2449787.png)
N-(2-((3-(2-clorofenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)-3,4-difluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14ClF2N5O2 and its molecular weight is 429.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Química Verde
Este compuesto, siendo un derivado de 1,2,4-triazol, se puede sintetizar utilizando métodos de química verde . La química verde se ha convertido en una parte cada vez más importante de la investigación en las últimas dos décadas . Las fuentes “verdes” no convencionales para las reacciones químicas incluyen microondas, mezcla mecánica, luz visible y ultrasonido .
Aplicaciones Biológicas y Farmacológicas
Los 1,2,4-triazoles tienen aplicaciones importantes en química farmacéutica . Poseen propiedades biológicas/farmacofóricas . El enfoque está en compuestos/andamios que poseen estas propiedades .
Actividad Anticancerígena
Algunos derivados de 1,2,4-triazol han mostrado actividad anticancerígena potencial . Este compuesto podría potencialmente explorarse para aplicaciones similares .
Actividad Antimicrobiana
Se ha encontrado que los derivados de 1,2,4-triazol exhiben propiedades antimicrobianas . Este compuesto podría potencialmente usarse en el desarrollo de nuevos agentes antimicrobianos .
Actividad Analgésica y Antiinflamatoria
También se ha encontrado que los derivados de 1,2,4-triazol exhiben propiedades analgésicas y antiinflamatorias . Este compuesto podría potencialmente usarse en el desarrollo de nuevos fármacos analgésicos y antiinflamatorios .
Actividad Antioxidante
Se ha encontrado que los derivados de 1,2,4-triazol exhiben propiedades antioxidantes . Este compuesto podría potencialmente usarse en el desarrollo de nuevos fármacos antioxidantes .
Actividad Antiviral
Se ha encontrado que los derivados de 1,2,4-triazol exhiben propiedades antivirales . Este compuesto podría potencialmente usarse en el desarrollo de nuevos fármacos antivirales .
Inhibidores Enzimáticos
Se ha encontrado que los derivados de 1,2,4-triazol exhiben propiedades inhibitorias enzimáticas . Este compuesto podría potencialmente usarse en el desarrollo de nuevos inhibidores enzimáticos .
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation. This could result in anti-inflammatory effects.
Biochemical Pathways
The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins .
Análisis Bioquímico
Biochemical Properties
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide may interact with various biomolecules, potentially influencing their function.
Cellular Effects
Given the known biological activities of triazoles, it is possible that this compound could influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Propiedades
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKWQIIJRFVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2449706.png)
![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)


![6-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449713.png)
![1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2449715.png)
![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2449716.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2449717.png)
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2449718.png)




